molecular formula C17H19ClN2OS B5507694 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide

Cat. No.: B5507694
M. Wt: 334.9 g/mol
InChI Key: OWCGMNXRGAWNEW-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, along with a cyclopentylpropanamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain the thiazole ring . The final step involves the introduction of the cyclopentylpropanamide group through nucleophilic substitution reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-14-8-6-13(7-9-14)15-11-22-17(19-15)20-16(21)10-5-12-3-1-2-4-12/h6-9,11-12H,1-5,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCGMNXRGAWNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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